1,3-Dibutoxy-2-propanol acetate
Description
1,3-Dibutoxy-2-propanol acetate is an ester derived from 1,3-dibutoxy-2-propanol (a di-ether alcohol) and acetic acid. Its structure includes two butoxy (-OC₄H₉) groups at the 1- and 3-positions of a propanol backbone, with an acetyl ester (-OAc) at the 2-position.
Properties
CAS No. |
63716-04-1 |
|---|---|
Molecular Formula |
C13H26O4 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1,3-dibutoxypropan-2-yl acetate |
InChI |
InChI=1S/C13H26O4/c1-4-6-8-15-10-13(17-12(3)14)11-16-9-7-5-2/h13H,4-11H2,1-3H3 |
InChI Key |
WAUDIBKITGHWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(COCCCC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibutoxy-2-propanol acetate can be synthesized through the reaction of 1,3-dichloro-2-propanol with n-butanol in the presence of a base such as sodium metal. The reaction typically occurs under reflux conditions to ensure complete conversion . The resulting 1,3-dibutoxy-2-propanol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield 1,3-dibutoxy-2-propanol acetate .
Industrial Production Methods
Industrial production of 1,3-dibutoxy-2-propanol acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutoxy-2-propanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to 1,3-dibutoxy-2-propanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of 1,3-dibutoxy-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dibutoxy-2-propanol acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibutoxy-2-propanol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of structurally or functionally related compounds from the evidence:
Table 1: Comparative Properties of Related Compounds
Key Comparisons:
In contrast, vinyl acetate lacks ether groups but includes a reactive vinyl moiety, making it suitable for polymerization . (R)-1-Cyano-2,2-dimethyl-1-propyl acetate incorporates a cyano group, which increases polarity and may influence reactivity in synthetic pathways .
Molecular Weight and Physical Properties: The molecular weight of 1,3-dibutoxy-2-propanol acetate (estimated >200 g/mol) would exceed that of vinyl acetate (86.09 g/mol) and (R)-1-cyano... acetate (155.19 g/mol) due to its bulky butoxy substituents. This suggests higher viscosity and lower volatility compared to the listed compounds.
Applications: Vinyl acetate is pivotal in producing polyvinyl acetate (PVA) for adhesives and coatings, leveraging its polymerizable vinyl group . 2,3-Dimethyl-1-butanol’s branched alcohol structure likely makes it a solvent or intermediate, though its hazards (e.g., respiratory irritation ) contrast with the presumed lower toxicity of acetates. The target compound’s dual ether-ester structure could position it as a high-boiling solvent or plasticizer, but further experimental data are required.
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources directly address 1,3-dibutoxy-2-propanol acetate. Conclusions are extrapolated from analogs like vinyl acetate and substituted acetates.
- Safety and Handling: While 2,3-dimethyl-1-butanol requires precautions (e.g., skin/eye rinsing ), acetates generally exhibit lower acute toxicity. The target compound’s safety profile remains unverified.
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